Hexamethyldisilane
Overview
Description
Hexamethyldisilane (TMS2) is an organosilicon compound with the formula Si2(CH3)6, abbreviated Si2Me6 . It is a colorless liquid, soluble in organic solvents . It acts as a silylating reagent for allylic acetates, aryl halides, and diketones . It is a source material for vapor deposition during silicon carbide growth and is also used in electronic and semiconductor industries .
Synthesis Analysis
Hexamethyldisilane can be produced by Wurtz-like coupling of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite . It is also synthesized by standard synthesis . In a pressure reactor, streams of ammonia and trimethylchlorosilane, each preheated at 175°C, are reacted together at a pressure of 230 bar .Molecular Structure Analysis
Hexamethyldisilane has a molecular formula of C6H18Si2 . Its average mass is 146.378 Da and its monoisotopic mass is 146.094696 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Hexamethyldisilane is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The Si-Si bond in hexamethyldisilane is cleaved by strong nucleophiles and electrophiles . Alkyl lithium compounds react as follows: Si2Me6 + RLi → RSiMe3 + LiSiMe3 . Iodine gives trimethylsilyl iodide .Physical And Chemical Properties Analysis
Hexamethyldisilane is a colorless, flammable liquid . It is soluble in organic solvents . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .Scientific Research Applications
Deuterium Transfer Reagent : It acts as a deuterium transfer reagent for alkynes, working with deuterium oxide in the presence of a palladium catalyst to produce (E)-1,2-dideuterioalkenes selectively (Shirakawa, Otsuka, & Hayashi, 2005).
Silylation of Alcohols : Hexamethyldisilane, combined with a palladium catalyst, effectively enables the trimethylsilylation of alcohols (Shirakawa, Hironaka, Otsuka, & Hayashi, 2006).
Plasma-Enhanced Chemical Vapor Deposition : It is used in plasma polymerization to deposit thin carbosilane films and powders, undergoing glow discharge polymerization more readily than tetramethylsilane due to the chromophoric ⪫Si−Si⪪ bond (Fonseca, Tasker, Apperley, & Badyal, 1996).
Thermolysis Mechanism and Silicon–Silicon Bond Energy : Studies on hexamethyldisilane's thermolysis have led to insights into its mechanism and provided a new value for the silicon–silicon bond dissociation energy (Davidson & Howard, 1975).
Reduction of Aromatic Nitro Groups : It is effective in reducing aromatic nitro compounds with fluoride ion, yielding high yields of azo- and azoxy compounds (Vorbruggen & Konrad, 1984).
NMR Studies in Porous Silica : Hexamethyldisilane confined within silica pores shows substantial changes in molecular dynamics and phase behavior, with a high diffusion rate observed even well below the transition point (Aksnes & Kimtys, 1998).
SiC Deposition via Ionization : Employed in SiC deposition techniques using ion beam-induced deposition, with studies on its fragmentation mechanism through mass spectrometry (Takeuchi, Tanaka, Matsutani, & Kiuchi, 2002).
Proton Magnetic Resonance Study : Hexamethyldisilane's molecular motion in high-temperature phases has been studied using proton magnetic resonance, offering insights into its molecular dynamics (Koide, 1967).
Surface Modification in Nanocomposites : It is used for surface modification of silica aerogel nanoparticles in the synthesis of polystyrene-silica aerogel nanocomposites (Khezri & Mahdavi, 2016).
Sample Preparation for SEM Imaging : It can replace the critical point drying step in sample preparation for SEM imaging, particularly in the study of tardigrades (Shively & Miller, 2009).
Safety And Hazards
Hexamethyldisilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
The global hexamethyldisilane market is expected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . It is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The growth of the global hexamethyldisilane market can be attributed to the increasing demand for hexamethyldisilane from end-use industries such as automotive and construction .
properties
IUPAC Name |
trimethyl(trimethylsilyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61469-35-0 | |
Record name | Disilane, hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2061698 | |
Record name | Disilane, hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
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Molecular Weight |
146.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Hexamethyldisilane | |
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Product Name |
Hexamethyldisilane | |
CAS RN |
1450-14-2 | |
Record name | Hexamethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexamethyldisilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |
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Record name | Hexamethyldisilane | |
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Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Disilane, hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hexamethyldisilane | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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